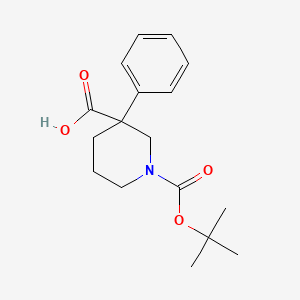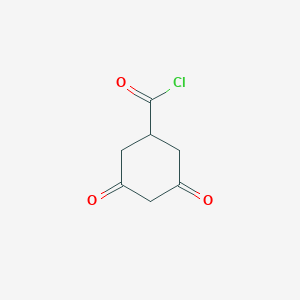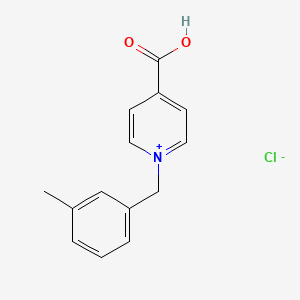
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as carbonyl compounds. It is commonly used in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in peptide synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular formula of “1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid” is C12H21NO4 and its molecular weight is 243.30 .Chemical Reactions Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It is air sensitive and heat sensitive . It appears as a white to light yellow powder or crystal .Applications De Recherche Scientifique
Chemoselective Tert-Butoxycarbonylation
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid has been utilized as a chemoselective tert-butoxycarbonylation reagent for acidic proton-containing substrates. It is effective for phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without needing a base. The reactions are noted for their high yield and mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Stereoisomers
The chemical has been used in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, aiding in the creation of unnatural amino acids. This process includes optical resolution and ab initio calculations to understand cis selectivity (Bakonyi et al., 2013).
Solid-Phase Synthesis of Peptide α-Carboxamides
It's been applied in the solid-phase synthesis of peptide α-carboxamides. The compound serves as a stable handle, resistant to acidolysis, and facilitates the efficient synthesis of peptides (Gaehde & Matsueda, 2009).
Crystal Structure Analysis
Its crystal structure has been studied, particularly focusing on N-methylation as a determinant of peptide conformation. This research provides insights into the molecular configuration and interactions of such compounds (Jankowska et al., 2002).
Synthesis of Functionalized Amino Acid Derivatives
The compound is used in the synthesis of functionalized amino acid derivatives, particularly for designing anticancer agents. Its ability to create derivatives with potent cytotoxicity against various cancer cell lines has been noted, highlighting its potential in cancer therapy (Kumar et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid, also known as 3-Phenylpiperidine-3-carboxylic acid, N-BOC protected, is the amine functional group in organic compounds . This compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid compound interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride .
Biochemical Pathways
The biochemical pathways affected by 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid involve the transformation of amines into carbamates . This transformation allows for other functional groups in the molecule to undergo reactions without interference from the amine group . The downstream effects include the ability to carry out complex organic synthesis procedures without unwanted side reactions .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the tert-butoxycarbonyl protecting group . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of other functional groups in the molecule .
Result of Action
The molecular and cellular effects of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid’s action primarily involve the protection of amines, allowing for selective reactions to occur at other functional groups within the molecule . This results in the successful synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the removal of the tert-butoxycarbonyl protecting group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . Therefore, the reaction conditions play a crucial role in the compound’s action .
Safety and Hazards
Orientations Futures
The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research could focus on developing more efficient methods for the synthesis and deprotection of Boc-protected compounds, as well as exploring their potential applications in various fields of organic synthesis.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(12-18,14(19)20)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUYSEHCJSUXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B1406780.png)
![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)



![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)
![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)

![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)